molecular formula C7H12O3 B061009 Methyl 2,3,3-trimethyloxirane-2-carboxylate CAS No. 169611-32-9

Methyl 2,3,3-trimethyloxirane-2-carboxylate

Cat. No. B061009
M. Wt: 144.17 g/mol
InChI Key: UKCJTRWZTQTKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3,3-trimethyloxirane-2-carboxylate, also known as Methyl t-butyl glycidyl ether, is a chemical compound that belongs to the class of epoxides. It is widely used in various scientific research applications due to its unique chemical properties.

Mechanism Of Action

The mechanism of action of Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether involves the formation of a covalent bond with the target molecule. This covalent bond results in the inhibition of the target molecule's activity, leading to various biochemical and physiological effects.

Biochemical And Physiological Effects

Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cytochrome P450, which is involved in the metabolism of various drugs. It has also been found to have toxic effects on various cell types, including liver cells and lung cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether in lab experiments is its unique chemical properties, which make it an excellent starting material for the synthesis of various organic compounds. However, one of the main limitations of using Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether is its toxic effects on various cell types, which can limit its use in certain experiments.

Future Directions

There are various future directions for the use of Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether in scientific research. One possible future direction is the development of new synthetic methods for the production of Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether. Another possible future direction is the investigation of its potential use as a reagent in the preparation of various pharmaceuticals. Additionally, further research is needed to investigate the potential toxic effects of Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether on various cell types and to develop new methods for minimizing these effects.

Synthesis Methods

The synthesis of Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether is a multi-step process that involves the reaction of t-butyl alcohol with epichlorohydrin in the presence of a catalyst to form t-butyl glycidyl ether. This intermediate product is then reacted with methanol in the presence of a strong acid catalyst to produce Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether.

Scientific Research Applications

Methyl 2,3,3-trimethyloxirane-2-carboxylate t-butyl glycidyl ether has a wide range of scientific research applications, including in the field of organic synthesis, as a solvent, and as a reagent. It is commonly used as a starting material for the synthesis of various organic compounds due to its unique chemical properties. It is also used as a solvent in various chemical reactions and as a reagent in the preparation of various pharmaceuticals.

properties

CAS RN

169611-32-9

Product Name

Methyl 2,3,3-trimethyloxirane-2-carboxylate

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl 2,3,3-trimethyloxirane-2-carboxylate

InChI

InChI=1S/C7H12O3/c1-6(2)7(3,10-6)5(8)9-4/h1-4H3

InChI Key

UKCJTRWZTQTKDO-UHFFFAOYSA-N

SMILES

CC1(C(O1)(C)C(=O)OC)C

Canonical SMILES

CC1(C(O1)(C)C(=O)OC)C

synonyms

Oxiranecarboxylicacid,trimethyl-,methylester,(+)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.